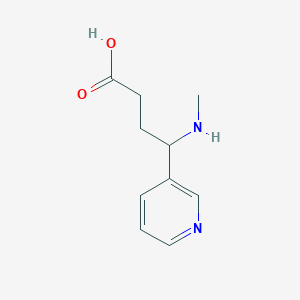
4-(Methylamino)-4-(3-pyridyl)butyric acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(methylamino)butanoic acid has been achieved using N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide as materials. Optimized reaction conditions led to the synthesis of 4-(methylamino)butanoic acid salts with a yield of 72.89%, followed by obtaining the target compound with a yield of 82.68% (W. Peng, 2010).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, reveal intricate hydrogen bonding patterns contributing to its stable crystal structure. These patterns facilitate one-dimensional helical columns further stabilized by various intermolecular interactions (Prakash Shet M et al., 2018).
Chemical Reactions and Properties
The reactivity of 4-(methylamino)butanoic acid and its derivatives in chemical reactions often involves the formation of complex hydrogen-bonded structures. For instance, the crystal structure of similar compounds showcases R2 2(8) and R6 6(32) hydrogen-bonded rings, indicative of potential reactivity pathways that could be applicable to 4-(methylamino)-4-(3-pyridyl)butyric acid as well (Jorge Trilleras et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : It is used in synthesizing 3-methyl-5-(2-, 3-, 4-pyridyl, or 2-quinolyl)-2,4-pentadienoic acids and their olides, contributing to the field of heterocyclic compound chemistry (Kuchkova, 1991).
Asymmetric Synthesis of Amino Acids : It's used for the asymmetric synthesis of 3- and 4-pyridylalanines, achieving enantiomeric excesses up to 90%, which is significant in the production of unusual amino acids (Döbler et al., 1996).
Radiopharmaceutical Research : The 4-[11C]methylamino derivative of this compound is explored as a potential marker for prolyl endopeptidase, which is relevant in radiopharmaceutical research (Dort et al., 1994).
Organic Synthesis : It plays a role in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, an area of significant interest in organic chemistry (Iminov et al., 2015).
Histamine H2-Receptor Antagonists : The synthesis of 3-amino-5-[2-(ethylamino)-4-pyridyl]-1,2,4-triazole led to insights into the antagonist activity in competitive histamine H2-receptor antagonists (Lipinski et al., 1985).
Carcinogenesis Research : The 4-(3-pyridyl)-4-oxobutylation of DNA, which involves derivatives of this compound, is significant in studying nasal cavity tumors (Hecht et al., 1987).
Chemical Synthesis : A study demonstrated its use in synthesizing 4-(methylamino)butanoic acid, yielding significant percentages of the intermediate and target product (Peng, 2010).
Pharmacology : Derivatives of this compound, like 4-(substituted pyridyl)-1,4-dihydropyridine, have shown hypotensive activity, contributing to cardiovascular pharmacology (Ashimori et al., 1990).
Biomarker Analysis : This compound is used in liquid chromatography-electrospray ionization-tandem mass spectrometry for detecting urinary biomarkers in smokers, playing a crucial role in analytical chemistry (Jing et al., 2014).
Propiedades
IUPAC Name |
4-(methylamino)-4-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERGJLUDJRKXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935272 | |
| Record name | 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-4-(3-pyridyl)butyric acid | |
CAS RN |
15569-99-0 | |
| Record name | γ-(Methylamino)-3-pyridinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15569-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinebutanoic acid, gamma-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



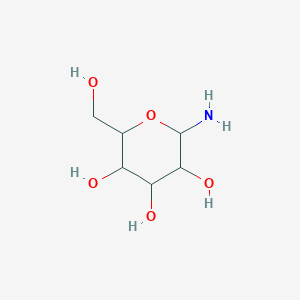

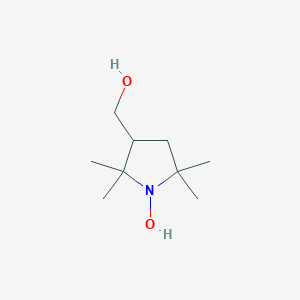


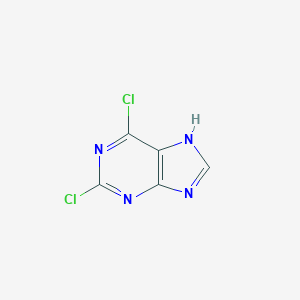

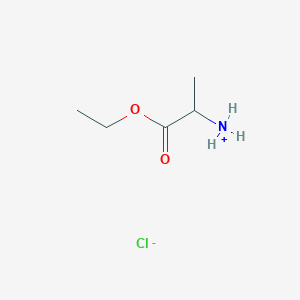
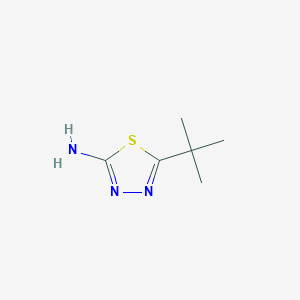
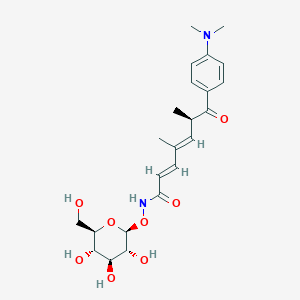

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

